molecular formula C13H20N2O2 B11811066 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one

4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one

Cat. No.: B11811066
M. Wt: 236.31 g/mol
InChI Key: SPFITKNSTBTZNS-UHFFFAOYSA-N
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Description

4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one is a synthetic organic compound that features a furan ring, a piperidine ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the piperidine ring: This can be achieved by reacting the intermediate with piperidine under appropriate conditions.

    Addition of the amino group: The final step involves introducing the amino group through amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group if present.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for N-alkylation or N-acylation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives, while substitution could produce a variety of amino-substituted compounds.

Scientific Research Applications

4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(furan-2-yl)butan-1-one: Lacks the piperidine ring.

    3-(Furan-2-yl)-1-(piperidin-1-yl)butan-1-one: Lacks the amino group.

    4-Amino-1-(piperidin-1-yl)butan-1-one: Lacks the furan ring.

Uniqueness

The presence of both the furan and piperidine rings, along with the amino group, makes 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one unique. This combination of functional groups could result in distinctive chemical and biological properties.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-amino-3-(furan-2-yl)-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C13H20N2O2/c14-10-11(12-5-4-8-17-12)9-13(16)15-6-2-1-3-7-15/h4-5,8,11H,1-3,6-7,9-10,14H2

InChI Key

SPFITKNSTBTZNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC(CN)C2=CC=CO2

Origin of Product

United States

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